Bis(4-methylpyridin-2-yl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

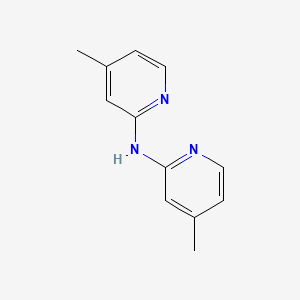

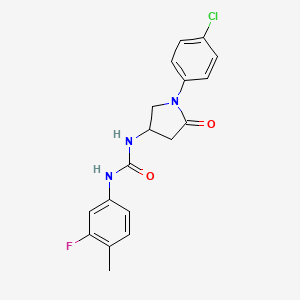

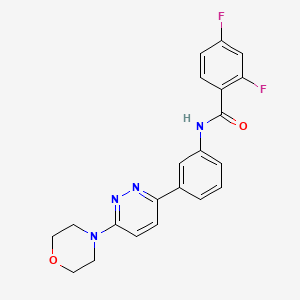

Bis(4-methylpyridin-2-yl)amine is a chemical compound with the molecular formula C12H13N3. It has a molecular weight of 199.25 and a predicted density of 1.142±0.06 g/cm3 . It is also known by other synonyms such as MFCD24553798, 3-methyl-N-(3-methylpyridin-2-yl)-3H-pyridin-2-imine, and 3,6-bis(4-methylpyridin-2-yl)-1,2,4,5-tetrazine .

Molecular Structure Analysis

The molecular structure of Bis(4-methylpyridin-2-yl)amine consists of a central nitrogen atom bonded to two 4-methylpyridin-2-yl groups . The structure is aromatic, with the nitrogen atom contributing to the aromaticity of the pyridine rings. The compound’s spectroscopic properties can be analyzed using techniques such as UV-Vis, FT-IR, and NMR .Physical And Chemical Properties Analysis

Bis(4-methylpyridin-2-yl)amine has a predicted density of 1.142±0.06 g/cm3 and a predicted boiling point of 337.0±37.0 °C . The melting point and flash point are not available . The compound is a bisquaternary amine, which means it contains two quaternary ammonium cations .Wissenschaftliche Forschungsanwendungen

Supramolecular Chemistry

Bis(4-methylpyridin-2-yl)amine and its derivatives serve as flexible bidentate N,N-ligands in supramolecular chemistry . Researchers exploit their ability to coordinate with metal ions, forming stable complexes. These ligands contribute to the design of molecular assemblies, host-guest systems, and functional materials.

Catalysis

The compound participates in catalytic reactions. Its coordination to transition metals enables the activation of substrates, leading to efficient transformations. Researchers have explored its use in various catalytic processes, such as cross-coupling reactions and C-H activation .

Ion Sensing

Bis(4-methylpyridin-2-yl)amine-based ligands exhibit ion-sensing properties. Their coordination with metal ions or other analytes results in changes in luminescence or color. These properties find applications in chemical sensors and environmental monitoring .

Biological Studies

Metal complexes of this ligand family possess cytotoxic activity and can interact with DNA molecules. Researchers investigate their potential as anticancer agents or imaging probes. Understanding their binding mechanisms sheds light on drug design and delivery .

Electronic Properties

Introducing fluorine-containing groups (such as trifluoromethyl) to the molecule enhances its electronic properties. These substituents influence solubility, conformation, and lipophilicity. Researchers explore these effects for tailored applications .

Crystal Engineering

The crystal structures of bis(4-methylpyridin-2-yl)amine derivatives provide insights into molecular packing and intermolecular interactions. Researchers use crystal engineering principles to design functional materials with desired properties .

Wirkmechanismus

Target of Action

Bis(4-methylpyridin-2-yl)amine is a complex compound with potential biological activities. A structurally similar compound, ETHYL 4-[(4-METHYLPYRIDIN-2-YL)AMINO]PIPERIDINE-1-CARBOXYLATE, has been reported to interact with Nitric oxide synthase, both inducible and endothelial . These enzymes play a crucial role in the production of nitric oxide, a key signaling molecule in many physiological and pathological processes.

Mode of Action

These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting their function .

Biochemical Pathways

Given its potential interaction with nitric oxide synthase, it may influence the nitric oxide signaling pathway . Nitric oxide plays a crucial role in various physiological processes, including vasodilation, immune response, and neurotransmission.

Pharmacokinetics

Therefore, its bioavailability and pharmacokinetic profile remain unknown .

Result of Action

If it does interact with nitric oxide synthase, it could potentially influence the production of nitric oxide and thereby affect various physiological processes regulated by nitric oxide .

Eigenschaften

IUPAC Name |

4-methyl-N-(4-methylpyridin-2-yl)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-9-3-5-13-11(7-9)15-12-8-10(2)4-6-14-12/h3-8H,1-2H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBZBCAUUAFJNFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2=NC=CC(=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(4-methylpyridin-2-yl)amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(7R)-5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl]methanamine;hydrochloride](/img/no-structure.png)

![N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2829160.png)

![4-ethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2829166.png)

![9-(3-ethoxy-4-hydroxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one](/img/structure/B2829168.png)

![(2-(4-methoxyphenyl)-9-methyl-4-((4-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2829180.png)